Fluo 3-AM

Descripción general

Descripción

Fluo 3-AM is a highly fluorescent calcium indicator that is widely used in scientific research. It is used to measure changes in intracellular calcium concentration, and has been used in a wide range of applications, including neuroscience, cell biology, and developmental biology.

Aplicaciones Científicas De Investigación

Detección de iones de calcio

Fluo-3 AM es un indicador de calcio que exhibe un aumento en la fluorescencia al unirse a los iones de calcio . Es altamente sensible y proporciona buena sensibilidad debido a un gran aumento de la fluorescencia (típicamente >100 veces) al unirse al calcio .

Imagen de la dinámica espacial de la señalización de calcio

Fluo-3 AM se ha utilizado ampliamente para obtener imágenes de la dinámica espacial de la señalización de calcio . Esto permite a los investigadores visualizar y estudiar los complejos procesos involucrados en la señalización de calcio dentro de las células .

Experimentos de citometría de flujo

En citometría de flujo, Fluo-3 AM se utiliza en experimentos que involucran la fotoactivación de quelantes enjaulados, segundos mensajeros y neurotransmisores . Esto ayuda en el estudio de los procesos celulares y los roles de estas moléculas .

Análisis farmacológico basado en células

Fluo-3 AM también se utiliza para el análisis farmacológico basado en células . Esto implica probar los efectos de varios agentes farmacológicos en las células, lo cual es crucial en el descubrimiento y desarrollo de fármacos .

Microscopía confocal

Debido a sus propiedades, Fluo-3 AM es adecuado para su uso con microscopía confocal . Esto permite imágenes de alta resolución de los procesos celulares

Mecanismo De Acción

Target of Action

Fluo-3 AM is a commonly used fluorescent probe for detecting intracellular calcium ion concentration . The primary target of Fluo-3 AM is the calcium ion (Ca2+) present within the cell . Calcium ions play a crucial role in various cellular processes, including neurotransmitter release, muscle contraction, and signal transduction of Gq-type G protein-coupled receptors .

Mode of Action

Fluo-3 AM is a cell-permeable fluorescent dye . Once it penetrates the cell membrane and enters the cell, it is cleaved by intracellular esterases to form Fluo-3, which is then retained within the cell . When it binds with intracellular calcium ions, it can produce strong fluorescence .

Biochemical Pathways

Fluo-3 AM is involved in the calcium signaling pathway. Upon binding with calcium ions, the fluorescence of Fluo-3 increases significantly, allowing the detection of changes in intracellular calcium ion concentrations . This change in fluorescence can be detected using confocal laser scanning microscopes or flow cytometers .

Pharmacokinetics

The pharmacokinetics of Fluo-3 AM involves its absorption, distribution, metabolism, and excretion (ADME) properties. Fluo-3 AM is soluble in DMSO and can penetrate the cell membrane due to its lipophilic nature . Once inside the cell, it is metabolized by intracellular esterases into Fluo-3

Result of Action

The result of Fluo-3 AM’s action is the generation of a strong fluorescence signal upon binding with intracellular calcium ions . This fluorescence can be detected and quantified, providing a measure of the intracellular calcium ion concentration . This allows researchers to monitor calcium signaling events within the cell .

Action Environment

The action of Fluo-3 AM can be influenced by various environmental factors. For instance, the fluorescence of the dye can be quenched if exposed to light, so it is recommended to avoid light exposure as much as possible . Additionally, the compound is sensitive to temperature and can solidify at low temperatures . Therefore, it is recommended to warm the compound to room temperature before use . The compound is also sensitive to moisture, and it is recommended to store it in a dry environment .

Safety and Hazards

Direcciones Futuras

Fluo-3 AM has been used to image the spatial dynamics of Ca 2+ signaling, in flow cytometry experiments involving photoactivation of caged chelators, second messengers, and neurotransmitters, and for cell-based pharmacological screening . It is expected to continue to be a valuable tool in these areas of research.

Análisis Bioquímico

Biochemical Properties

Fluo 3-AM is almost nonfluorescent at resting calcium levels, but fluorescence levels increase 40-fold upon calcium binding . It is used to study calcium signaling events in the context of live cell imaging .

Cellular Effects

This compound is used to analyze the role of calcium mobilizations in cell-cell communication and coordinated cellular motility in the context of wound healing . It is also used to study the effects of changes in the intracellular concentration of calcium ions on cellular function .

Molecular Mechanism

This compound is nonfluorescent until it is hydrolyzed by the cell . Once inside the cell, it is cleaved by cytosolic esterases, trapping the indicator in the cell . Upon binding with calcium, it exhibits a significant increase in fluorescence .

Temporal Effects in Laboratory Settings

The fluorescence intensity of this compound in response to nuclear and cytoplasmic calcium in adherent cells can be influenced by loading and de-esterification temperatures . Cold loading and room temperature de-esterification treatment of Fluo-3 AM selectively yield brighter nucleus in adherent cells .

Metabolic Pathways

This compound is involved in calcium signaling pathways. It is used to study the role of calcium ions in regulating enzyme and protein activity .

Transport and Distribution

This compound penetrates the cell membrane and enters the cell . Once inside, it is cleaved by esterases and retained within the cell .

Subcellular Localization

Upon entering the cell, this compound is cleaved by esterases to form Fluo-3, which is then retained within the cell . The fluorescence of Fluo-3 is almost non-existent when unbound, but it exhibits strong fluorescence when bound to calcium ions .

Propiedades

IUPAC Name |

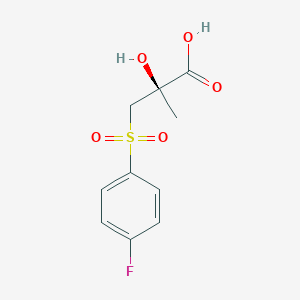

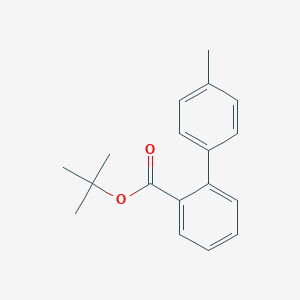

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJRSUWJSRKGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H46Cl2N2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583776 | |

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121714-22-5 | |

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)